2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Methylfuran-2-yl)thio)methyl)benzoic acid is an organic compound with the molecular formula C13H12O3S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 5-methylfuran-2-yl group through a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methylfuran-2-yl)thio)methyl)benzoic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 5-methylfuran-2-thiol with a suitable benzylic halide, such as benzyl chloride, under basic conditions to form the thioether linkage.
Carboxylation: The resulting thioether is then subjected to carboxylation using carbon dioxide in the presence of a strong base, such as sodium hydride, to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5-Methylfuran-2-yl)thio)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
2-(((5-Methylfuran-2-yl)thio)methyl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((5-Methylfuran-2-yl)thio)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and furan ring may play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((5-Methylfuran-2-yl)thio)methyl)benzoic acid: Unique due to the presence of both a thioether linkage and a furan ring.
2-(((5-Methylfuran-2-yl)oxy)methyl)benzoic acid: Similar structure but with an ether linkage instead of a thioether.
2-(((5-Methylfuran-2-yl)amino)methyl)benzoic acid: Similar structure but with an amine linkage instead of a thioether.
Uniqueness
2-(((5-Methylfuran-2-yl)thio)methyl)benzoic acid is unique due to its thioether linkage, which can impart different chemical and biological properties compared to its ether and amine analogs
Eigenschaften
CAS-Nummer |
62688-03-3 |
---|---|
Molekularformel |
C13H12O3S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
2-[(5-methylfuran-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-9-6-7-12(16-9)17-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
GWZDFCDYCBVRKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)SCC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.